N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S/c1-2-25-16-5-3-4-13-10-17(26-18(13)16)15-11-27-20(22-15)23-19(24)12-6-8-14(21)9-7-12/h3-11H,2H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRIPFATNZKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide involves several steps, including the formation of the benzofuran core, the thiazole ring, and the final coupling with the fluorobenzamide moiety. One common synthetic route includes the following steps :
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry.
Coupling with Fluorobenzamide: The final step involves coupling the benzofuran-thiazole intermediate with 4-fluorobenzoyl chloride under appropriate reaction conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiazole rings, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It can be used in studies to investigate its effects on various biological pathways and targets.
Medicine: The compound may have potential as a therapeutic agent for treating diseases such as cancer, bacterial infections, and viral infections.
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. The thiazole ring and fluorobenzamide moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Key Structural Features :
- Benzofuran Core : The 7-ethoxy group on the benzofuran ring enhances lipophilicity and may influence metabolic stability .
- Thiazole Ring : The 1,3-thiazol-2-yl group provides a rigid heterocyclic framework, facilitating interactions with biological targets via hydrogen bonding or π-π stacking .
- 4-Fluorobenzamide Substituent : The electron-withdrawing fluorine atom at the para position of the benzamide group improves binding affinity to hydrophobic pockets in target proteins .
Comparison with Similar Compounds
The compound’s structural analogs and their pharmacological profiles are summarized in Table 1.
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Differences
Substituent Effects on Bioactivity: The 4-fluorobenzamide group in the target compound contrasts with sulfamoyl (e.g., cyclohexyl-sulfamoyl in ) or phenoxy groups (e.g., ). Fluorine’s electronegativity enhances binding to aromatic residues in enzyme active sites, as seen in COX-2 inhibitors like celecoxib . The 7-ethoxybenzofuran moiety distinguishes the target from analogs with simpler aryl groups (e.g., 4-methylphenyl in ). Ethoxy substitution may reduce oxidative metabolism, extending half-life .
Physicochemical Properties :
- The target compound’s molecular weight (~378 g/mol) is lower than sulfonamide derivatives (e.g., 539.67 g/mol in ), suggesting better membrane permeability.
- Compared to N-butyl analogs (e.g., ), the absence of an alkyl chain in the target compound may reduce off-target interactions with lipophilic receptors.
Biological Activity: Enzyme Inhibition: Thiazole derivatives with fluorobenzamide groups (e.g., ) exhibit COX-2 inhibition, while sulfamoyl analogs (e.g., ) target sulfotransferases. The target compound’s benzofuran-thiazole scaffold may confer dual activity against kinases and inflammatory enzymes. Anti-inflammatory Potential: Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) shows non-selective COX inhibition (IC₅₀ ~9 µM) , suggesting the target’s fluorobenzamide group could improve selectivity.
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a benzofuran scaffold, a thiazole ring, and a benzamide moiety. Its molecular formula is with a molecular weight of approximately 396.5 g/mol. The presence of the ethoxy group enhances its solubility, which is crucial for biological activity.
Research indicates that this compound exhibits significant biological activity through its interaction with specific molecular targets. It has been identified as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses. By inhibiting this pathway, the compound effectively reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Anti-inflammatory Effects
A study demonstrated that this compound significantly suppressed TNF-α production in vitro. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis.
Anticancer Activity
In vitro assays have shown that this compound induces apoptosis in various cancer cell lines. For example:
- Breast Cancer (MCF-7) : The compound exhibited cytotoxic effects and induced apoptosis through caspase-dependent pathways.
- Lung Cancer (A549) : Similar apoptotic effects were observed.
- Prostate Cancer (PC-3) : The compound's mechanism involved the generation of reactive oxygen species (ROS), leading to cell death .
Synthesis and Industrial Application
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Preparation of benzofuran and thiazole intermediates.
- Coupling reactions under controlled conditions using reagents like thionyl chloride and ethylating agents.
In industrial settings, optimizing these synthesis routes can enhance yield and purity through techniques such as continuous flow reactors and advanced purification methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
